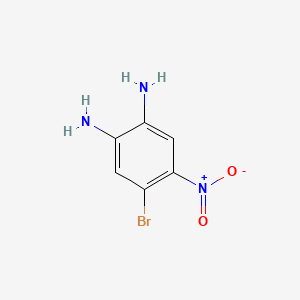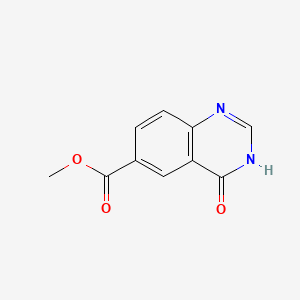
Methyl 4-hydroxyquinazoline-6-carboxylate
Overview
Description
“Methyl 4-hydroxyquinazoline-6-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It has a molecular weight of 204.19 . The IUPAC name for this compound is methyl 4-oxo-3,4-dihydro-6-quinazolinecarboxylate .
Physical And Chemical Properties Analysis
“Methyl 4-hydroxyquinazoline-6-carboxylate” has a molecular weight of 204.19 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not provided in the search results. These properties can be determined experimentally or predicted using computational chemistry tools.Scientific Research Applications
Cancer Research
“Methyl 4-hydroxyquinazoline-6-carboxylate” and its derivatives have been studied for their potential in cancer research . A series of novel 4-Hydroxyquinazoline derivatives were designed and synthesized to enhance sensitivity in primary PARPi-resistant cells . Among them, the compound B1 has been found to have superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines, and dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation .
Anti-Tumor Activity
The compound has shown promising anti-tumor activity . An in vivo study showed that B1 significantly suppressed tumor growth at a dose of 25 mg/kg . This suggests that B1 is a potent PARP inhibitor that can overcome PARPi resistance and deserves further investigation .
Apoptosis Induction
Mechanistic study showed that B1 stimulated the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity .
Drug Resistance Study
The compound has been used in studies focusing on drug resistance . Molecular docking and dynamics simulations revealed that hydrogen bonding between B1 and ASP766 may be helpful to enhance anti-drug resistance ability .
Anti-Proliferative Activity
The anti-proliferative activities of “Methyl 4-hydroxyquinazoline-6-carboxylate” were also tested in normal human breast cancer cells (MDA-MB-231), human normal hepatocytes (LO2), and human normal colonic epithelial cells (NCM460) .
Chemical Synthesis
“Methyl 4-hydroxyquinazoline-6-carboxylate” is used in the chemical synthesis of various compounds . For example, it was used in the preparation of derivatives of 6-(morpholine-4-sulfonyl)-1,4-dihydroquinoxaline .
Future Directions
Quinazoline derivatives, including “Methyl 4-hydroxyquinazoline-6-carboxylate”, have attracted significant interest due to their broad spectrum of pharmacological activities . Future research could focus on exploring the potential of these compounds as therapeutic agents, optimizing their synthesis methods, and investigating their mechanisms of action .
properties
IUPAC Name |
methyl 4-oxo-3H-quinazoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(13)12-5-11-8/h2-5H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKJJWQKQGSQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxyquinazoline-6-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


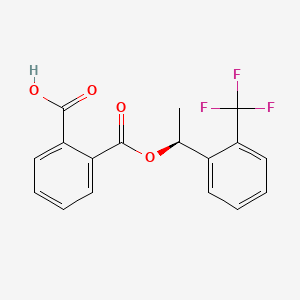
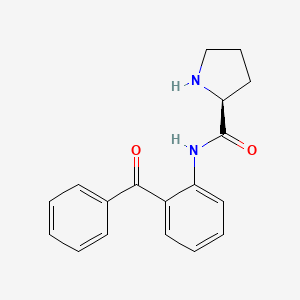

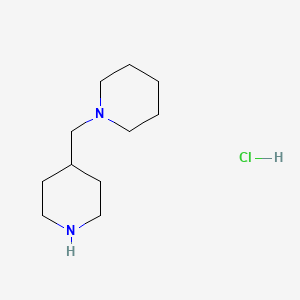
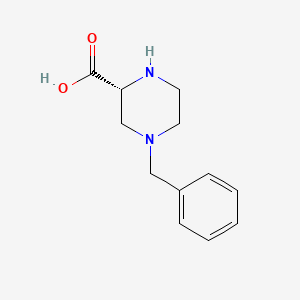
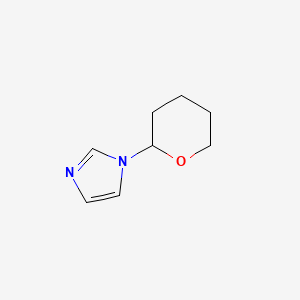
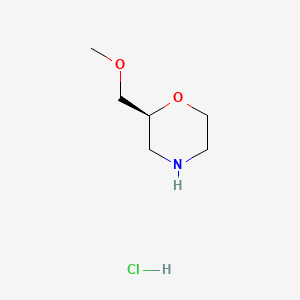
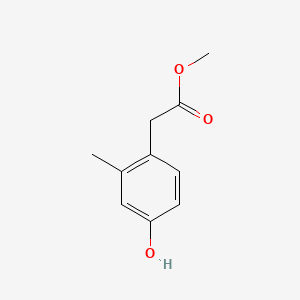
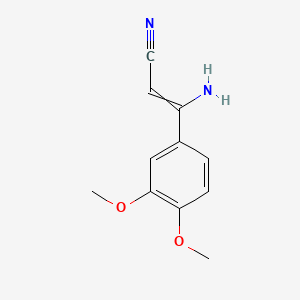
![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B599899.png)
